

An In-depth Technical Guide to the Basic Properties of Aminoadamantanol Hydrochlorides

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Aminoadamantan-2-ol hydrochloride is not readily available in the public domain. This guide provides a comprehensive overview of the basic properties of closely related and well-researched isomers, namely 1-Aminoadamantan-3-ol hydrochloride, and 2-Aminoadamantane hydrochloride, to serve as a valuable reference for researchers in the field.

Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Aminoadamantanol hydrochlorides, a class of these derivatives, are key intermediates and pharmacophores in the development of therapeutics for a range of diseases, from viral infections to neurological disorders. This technical guide provides a detailed examination of the fundamental physicochemical properties of key aminoadamantanol hydrochloride isomers, outlines experimental protocols for their characterization, and explores their interactions with biological signaling pathways.

Physicochemical Properties



A comparative summary of the available quantitative data for different aminoadamantanol hydrochloride isomers is presented below. This allows for a clear comparison of their basic properties.

Table 1: Physicochemical Properties of Aminoadamantanol Hydrochloride Isomers

Property	3-Amino-1- adamantanol	2- Aminoadamantane Hydrochloride	1- Aminoadamantane Hydrochloride (Amantadine HCI)
Synonyms	1-Amino-3- hydroxyadamantane, 3-Hydroxy-1- aminoadamantane	2-Adamantanamine hydrochloride	Amantadine hydrochloride
Molecular Formula	C10H17NO	C10H17N·HCl	C10H17N·HCl
Molecular Weight	167.25 g/mol [1]	187.71 g/mol [2]	187.71 g/mol [3]
Melting Point	265 °C (decomposes) [4]	>300 °C[5]	>300 °C[3]
Solubility	Soluble in organic solvents, insoluble in water.[6] Soluble in DMSO (slightly), Methanol (slightly).	Soluble in water.[7] Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly).[5]	Soluble in water and ethanol.[3]
рКа	Not available	Not available	10.1[8]
Appearance	White to off-white crystalline powder	White crystalline powder[5]	White crystalline powder[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols for solubility and pKa determination.



Determination of Aqueous Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of an aminoadamantanol hydrochloride in an aqueous medium.

Materials:

- · Aminoadamantanol hydrochloride sample
- Purified water (e.g., Milli-Q) or buffer of desired pH
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Add an excess amount of the aminoadamantanol hydrochloride to a glass vial. The excess solid should be visually apparent.
- Add a known volume of the aqueous solvent (e.g., 5 mL) to the vial.
- Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).



- After the incubation period, cease agitation and allow the suspension to settle for a short period.
- To separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes)[9].
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
- The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the dissociation constant (pKa) of ionizable compounds.

Objective: To determine the pKa of the amino group in an aminoadamantanol hydrochloride.

Materials:

- Aminoadamantanol hydrochloride sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette



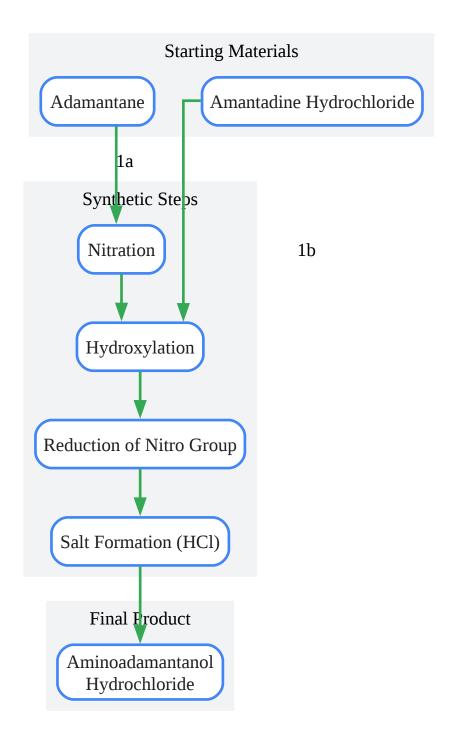
Procedure:

- Accurately weigh a known amount of the aminoadamantanol hydrochloride and dissolve it in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
- Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
- Immerse the pH electrode in the sample solution and record the initial pH.
- Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration until the pH has passed the equivalence point (a sharp change in pH).
- Plot the pH of the solution as a function of the volume of NaOH added.
- The pKa is the pH at which half of the amino groups are protonated. This corresponds to the midpoint of the buffer region on the titration curve, or the point of half-neutralization before the equivalence point.
- The pKa can be more accurately determined by calculating the first and second derivatives
 of the titration curve.

Synthesis Overview

The synthesis of aminoadamantanol hydrochlorides often involves multi-step processes starting from adamantane or its derivatives. A general synthetic workflow is outlined below.





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Caption: Generalized synthetic workflow for aminoadamantanol hydrochlorides.

A common route to 3-amino-1-adamantanol involves the nitration and subsequent hydroxylation of amantadine hydrochloride[10]. The process typically starts with the reaction of



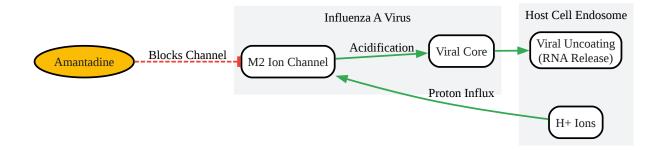
amantadine hydrochloride with a nitrating agent, followed by treatment with a strong base to introduce the hydroxyl group. The final product is then isolated as the hydrochloride salt.

Signaling Pathway Interactions

Aminoadamantane derivatives are known to interact with several key signaling pathways, which is the basis for their therapeutic effects.

Inhibition of Influenza A M2 Ion Channel

Amantadine and its derivatives are well-known for their antiviral activity against the influenza A virus. They target the M2 protein, a proton-selective ion channel essential for viral replication.



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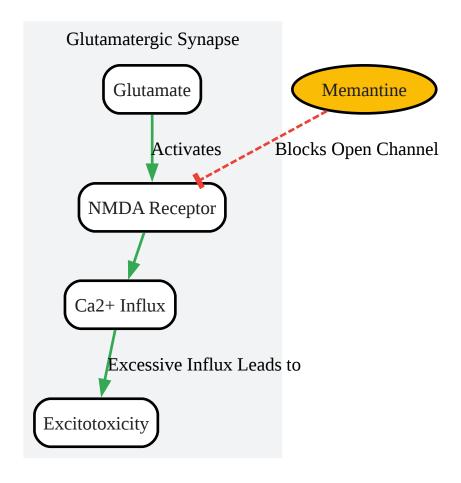
Caption: Mechanism of amantadine inhibition of the influenza A M2 ion channel.

Amantadine physically blocks the pore of the M2 ion channel, preventing the influx of protons into the viral particle[11][12][13]. This inhibition of acidification prevents the uncoating of the virus and the release of its genetic material into the host cell, thereby halting viral replication[13].

Antagonism of NMDA Receptors

Memantine, another adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is central to its use in treating Alzheimer's disease.





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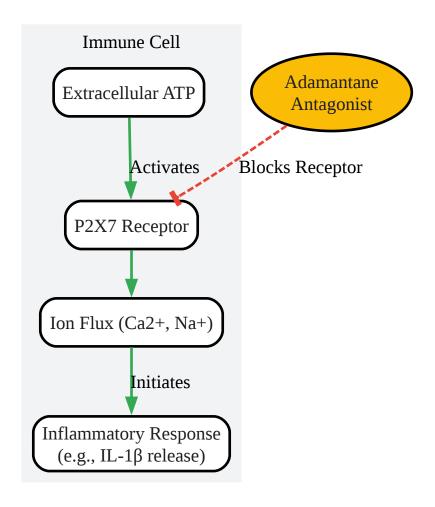
Caption: Memantine's antagonism of the NMDA receptor signaling pathway.

Under conditions of excessive glutamate release, which is implicated in the neurotoxicity seen in Alzheimer's disease, NMDA receptors are overstimulated. Memantine preferentially blocks the open NMDA receptor channel, reducing the excessive influx of calcium ions and thereby protecting against excitotoxicity[14][15].

Modulation of P2X7 Receptors

Certain adamantane derivatives have been identified as antagonists of the P2X7 receptor, a ligand-gated ion channel involved in inflammation and pain signaling.





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Caption: Antagonism of the P2X7 receptor by adamantane derivatives.

Activation of the P2X7 receptor by extracellular ATP triggers ion influx and initiates downstream inflammatory signaling, including the release of pro-inflammatory cytokines like IL-1 β [16]. Adamantane-based antagonists can block this receptor, thereby inhibiting the inflammatory cascade, which suggests their potential as therapeutic agents for inflammatory conditions and chronic pain[17][18].

Conclusion

While the specific properties of 5-Aminoadamantan-2-ol hydrochloride remain to be fully elucidated, the study of its isomers provides a solid foundation for understanding the chemical and biological behavior of this class of compounds. The data and protocols presented in this guide are intended to facilitate further research and development of novel adamantane-based



therapeutics. The unique structural features of the adamantane cage continue to make it a promising scaffold in the design of new drugs targeting a variety of diseases.

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